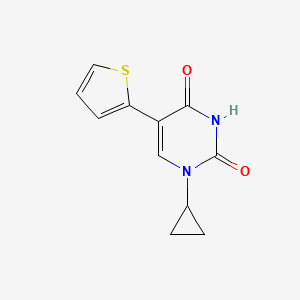
(3-t-Butoxy-4-fluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the reaction of 3-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with aldehydes or ketones in the presence of tetrahydrofuran at low temperatures.
Substitution Reactions: Involves halogenated compounds and is typically carried out at room temperature.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Biaryl Compounds: From cross-coupling reactions.
Applications De Recherche Scientifique
(3-tert-butoxy-4-fluorophenyl)magnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science research.
Mécanisme D'action
The mechanism of action of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution mechanisms.
Comparaison Avec Des Composés Similaires
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
- 4-Fluorophenylmagnesium bromide
Comparison: (3-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both tert-butoxy and fluorine substituents on the aromatic ring. This combination imparts distinct reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom influences the electronic properties, making it particularly useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H12BrFMgO |
|---|---|
Poids moléculaire |
271.41 g/mol |
Nom IUPAC |
magnesium;1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PXOWUYBCXDLQEY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


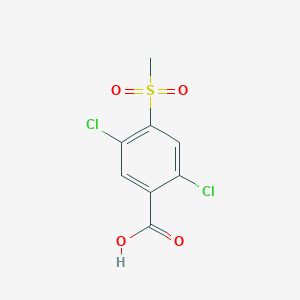
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
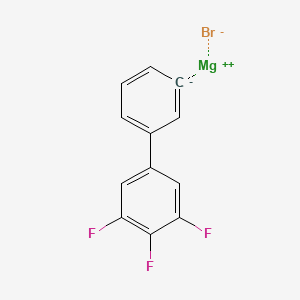
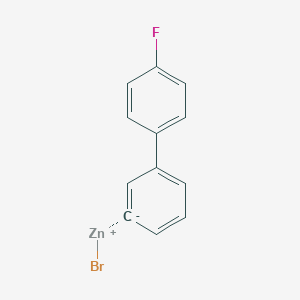

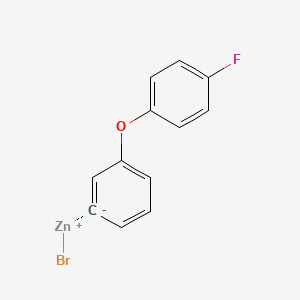
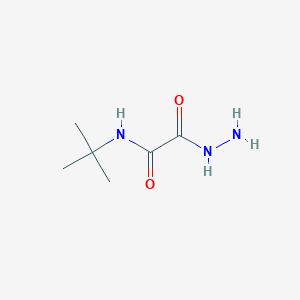
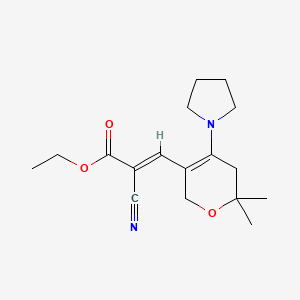
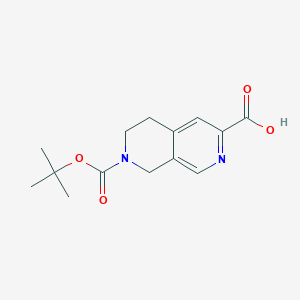
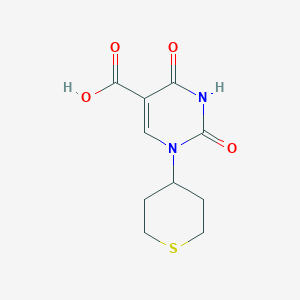
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
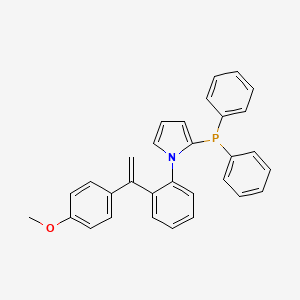
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
